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Compound of Interest

Compound Name:
(3,4-DIHYDRO-2H-PYRAN-2-YL)-

METHYLAMINE

CAS No.: 4781-76-4

Cat. No.: B1266854

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran ring is a prevalent structural motif in a wide array of natural products,

pharmaceuticals, and bioactive molecules.[1][2] Its versatile chemistry allows for various

transformations, making it a valuable scaffold in synthetic organic chemistry. These application

notes provide an overview of key strategies for the functionalization of the dihydropyran ring,

complete with experimental protocols and quantitative data to guide researchers in this field.

Organocatalytic Asymmetric Functionalization via
Domino Reactions
Application Note: Organocatalysis offers a powerful approach for the asymmetric synthesis of

chiral molecules.[3] A highly effective strategy for creating polyfunctionalized dihydropyrans is

through an organocatalytic domino Michael-hemiacetalization reaction. This one-pot sequence,

often followed by dehydration, starts from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl

compounds.[3] The use of chiral organocatalysts, such as quinine-squaramide derivatives,

allows for the construction of multiple stereocenters with high levels of diastereo- and
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enantioselectivity.[3] This method is advantageous due to its operational simplicity, mild

reaction conditions, and the ability to generate a diverse library of dihydropyran derivatives.[1]

[3]

Data Presentation:

Table 1: Organocatalytic Synthesis of Dihydropyran Derivatives (4a-h)[3]

Entry
R¹ (in
Nitroalk
ene 2)

R² (in
Dicarbo
nyl 1)

R³ (in
Dicarbo
nyl 1)

Product
Yield
(%)

de (%) ee (%)

1 Phenyl Methyl OMe 4a 91 >98 98

2 Phenyl Methyl OEt 4b 89 82 99

3 Phenyl Phenyl OEt 4c 91 >98 99

4 Phenyl Methyl Me 4d 80 80 71

5
4-

MeC₆H₄
Methyl OMe 4e 81 26 94

6 3-BrC₆H₄ Methyl OMe 4f 86 76 91

7 2-Thienyl Methyl OMe 4g 82 44 78

| 8 | 3,4-(OCH₂O)C₆H₃ | Methyl | OMe | 4h | 85 | 42 | 84 |

Reactions performed with (E)-3-aryl-2-nitroprop-2-en-1-ols (2) and 1,3-dicarbonyl compounds

(1) in the presence of 10 mol% of catalyst E in dichloromethane at ambient temperature.[3]

Experimental Protocol: General Procedure for Organocatalytic Domino Michael-

Hemiacetalization and Dehydration[3]

Reaction Setup: To a solution of the (E)-3-aryl-2-nitroprop-2-en-1-ol (1.0 mmol, 1.0 equiv) in

dichloromethane (5.0 mL), add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv).

Catalyst Addition: Add the organocatalyst (e.g., quinine-squaramide catalyst E, 0.1 mmol, 10

mol%) to the mixture.
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Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by

Thin Layer Chromatography (TLC). Reaction times can vary from hours to several days (up

to 14 days for low catalyst loading).[3]

Dehydration: After completion of the Michael-hemiacetalization step, remove the solvent

under reduced pressure. Add toluene (10 mL) and p-toluenesulfonic acid (PTSA, 0.2 mmol,

20 mol%).

Heating: Heat the mixture to 100 °C for one hour.

Work-up and Purification: After cooling to room temperature, concentrate the mixture under

vacuum. Purify the residue by column chromatography on silica gel (eluent: n-

pentane/diethyl ether mixtures) to afford the desired dihydropyran product.

Visualization:
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Nucleophilic Ring-Opening Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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